3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms. The presence of these fluorine atoms can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often begins with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure in a controlled manner . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride: This compound shares a similar core structure but differs in its functional groups.
tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: Another related compound with different substituents.
Uniqueness
3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific combination of fluorine atoms and the bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
CAS No. |
2649058-57-9 |
---|---|
Molecular Formula |
C8H12F2N2O |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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